Manganese octanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

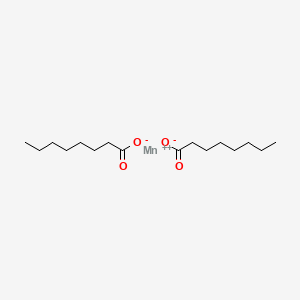

Manganese octanoate, also known as manganese 2-ethylhexanoate or manganese(II) octanoate (chemical formula: Mn(C₈H₁₅O₂)₂), is a carboxylate salt of manganese. It is widely utilized as a secondary drier in coatings, inks, and paints, where it accelerates the oxidative cross-linking of unsaturated polymers . With a molecular weight of ~341.35 g/mol (CAS 15956-58-8), it exhibits moderate catalytic activity compared to cobalt-based driers but can be enhanced via chelating agents. Its applications extend to analytical chemistry, such as determining nonvolatile matter in varnishes via ASTM D1644-01 standards .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese octanoate is typically synthesized through the reaction of manganese(II) sulfate monohydrate with 2-ethylhexanoic acid. The reaction is carried out in a solvent, often a petroleum-based solvent, under controlled temperature and pressure conditions. The resulting product is a clear brown solution containing approximately 6% manganese .

Industrial Production Methods: In industrial settings, this compound is produced by reacting manganese salts with octanoic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified and formulated into a solution suitable for various applications .

Chemical Reactions Analysis

Catalytic Reactions

-

Polymerization Reactions : Manganese octanoate is often used as a catalyst in the polymerization of alkenes, aiding in the formation of polymers like polyethylene and polypropylene. The mechanism typically involves the activation of double bonds in alkenes, facilitating their transformation into polymer chains.

-

Oxidation Reactions : In combination with hydrogen peroxide, this compound can catalyze oxidation reactions. For instance, it has been shown to effectively oxidize unactivated alkanes and secondary alcohols to their corresponding ketones or epoxides under mild conditions. The reaction can be summarized as follows:

Alkane+H2O2Mn OctanoateKetone+H2O

-

Dehydrogenative Silylation : this compound facilitates dehydrogenative silylation of alkenes, which involves the transfer of hydride from silanes to alkenes, resulting in silyl-alkane products. The reaction mechanism typically proceeds via an inner-sphere pathway rather than radical routes, allowing for greater selectivity and efficiency .

Reaction Conditions

The effectiveness of this compound as a catalyst is influenced by several factors:

-

Solvent Effects : The choice of solvent can significantly impact the reaction rate and product distribution. For example, reactions conducted in non-polar solvents often yield different results compared to those in polar solvents .

-

Temperature and Pressure : Elevated temperatures can enhance reaction rates but may also lead to decomposition of sensitive substrates or catalysts. Thus, optimal conditions must be determined for each specific application.

-

Physical Properties and Stability

This compound exhibits several important physical properties that contribute to its utility:

| Property | Value |

|---|---|

| Molecular Weight | 314.26 g/mol |

| Melting Point | Decomposes before melting |

| Solubility | Soluble in organic solvents |

| Density | Approximately 1.0 g/cm³ |

These properties allow this compound to function effectively in various chemical environments while maintaining stability.

-

Applications in Industry

This compound finds extensive use across multiple industries due to its catalytic properties:

-

Coatings and Paints : Used as a drying agent in oil-based paints, it accelerates the oxidation process necessary for drying.

-

Fuel Additives : Enhances combustion efficiency by optimizing fuel properties.

-

Adhesives and Sealants : Contributes to the curing processes in adhesives, improving bond strength.

This compound is a versatile compound with significant implications in industrial chemistry. Its ability to act as a catalyst in various reactions makes it invaluable for applications ranging from coatings to fuel additives. Ongoing research continues to explore its potential in new catalytic processes and formulations, highlighting its importance in advancing chemical technologies.

This detailed analysis underscores the critical role that this compound plays in modern chemical applications while providing a foundation for further exploration into its reactivity and potential uses across different sectors.

Scientific Research Applications

Catalytic Applications

1.1 Oxidation Reactions

Manganese octanoate is utilized as a catalyst in oxidation reactions, particularly in the epoxidation of alkenes. Research indicates that manganese-based catalyst systems can effectively facilitate the oxidation of terminal aliphatic olefins under mild conditions. For instance, a study demonstrated that manganese-picolinate complexes, when combined with various heterocycles, achieved significant conversion rates and yields in epoxidation processes .

Table 1: Oxidation Reaction Outcomes Using Manganese Catalysts

| Catalyst Type | Conversion (%) | Epoxide Yield (%) |

|---|---|---|

| Manganese(II) Chloride | 77-79 | 37 |

| Manganese Acetate | ~100 | 40-45 |

1.2 Hydrogenation and Polymerization

In addition to oxidation reactions, this compound serves as a catalyst for hydrogenation and polymerization processes. Its ability to facilitate these reactions makes it valuable in the synthesis of various organic compounds and polymers .

Environmental Applications

2.1 Water Treatment

This compound's solubility in organic solvents allows it to be used in water treatment applications. It has been employed to enhance the removal of pollutants through advanced oxidation processes, which are crucial for addressing environmental contamination issues .

2.2 Soil Remediation

The compound also plays a role in soil remediation efforts by acting as a catalyst for the degradation of organic pollutants, thus improving soil quality and health .

Industrial Applications

3.1 Adhesion Promoter

In industrial settings, this compound is used as an adhesion promoter in coatings and sealants. Its incorporation improves the adhesion properties of materials, which is essential for ensuring durability and performance in various applications .

3.2 Lubricants and Personal Care Products

This compound has been identified in formulations for lubricants and personal care products due to its stabilizing properties. It aids in enhancing product performance while ensuring safety standards are met .

Case Studies

4.1 Epoxidation Efficiency Study

A notable case study involved the use of this compound in the epoxidation of styrene derivatives. The study found that varying the reaction conditions led to improved yields of epoxides, showcasing the compound's versatility as a catalyst under different scenarios .

4.2 Environmental Impact Assessment

Another case study assessed the environmental impact of manganese compounds, including this compound, highlighting their potential benefits in reducing pollutant levels in water sources while considering safety measures for human health and ecosystems .

Mechanism of Action

Manganese octanoate exerts its effects primarily through its catalytic properties. It accelerates chemical reactions by lowering the activation energy required for the transformation of reactants into products. This is particularly notable in polymerization reactions, where it helps control the molecular weight and structure of the resulting polymers. The compound’s octahedral structure and solubility in organic solvents enhance its effectiveness as a catalyst .

Comparison with Similar Compounds

Comparison with Similar Manganese Compounds

Structural and Functional Differences

Table 1: Key Properties of Selected Manganese Carboxylates

| Compound | Chemical Formula | Molecular Weight (g/mol) | CAS Number | Primary Applications |

|---|---|---|---|---|

| Manganese Octanoate | Mn(C₈H₁₅O₂)₂ | 341.35 | 15956-58-8 | Coatings, inks, ASTM varnish analysis |

| Manganese Acetate | Mn(CH₃COO)₂·4H₂O | 245.09 | 6156-78-1 | Catalyst, precursor for MnO₂ synthesis |

| Manganese Stearate | Mn(C₁₈H₃₅O₂)₂ | 621.76 | 3353-05-7 | Lubricant, polymer stabilizer |

| Manganese Oxide (MnO₂) | MnO₂ | 86.94 | 1313-13-9 | Batteries, oxidation catalysis |

Key Insights :

- Solubility and Ligand Effects: this compound’s longer carbon chain (C8) enhances solubility in organic matrices compared to manganese acetate (C2), making it preferable for homogeneous catalytic systems in coatings .

- Photoluminescence Quantum Yield (PL-QY): In nanocrystal synthesis (e.g., AgInS₂/ZnS:Mn core/shell), manganese stearate (C18) achieves higher PL-QY (45–50%) than this compound (C8, ~35–40%) and manganese acetate (C2, ~25–30%). This trend correlates with ligand decomposition kinetics and steric effects during doping .

Catalytic Performance

- Oxidation Catalysis: this compound is weaker than cobalt octanoate but outperforms manganese stearate in cross-linking reactions due to its balanced solubility and mobility in resin systems . In contrast, manganese oxides (e.g., MnO₂) excel in redox catalysis, such as CO oxidation, owing to their mixed-valent Mn³⁺/Mn⁴⁺ sites .

- β-Oxidation Pathways: Unlike long-chain carboxylates, octanoate’s medium-chain structure enables mitochondrial β-oxidation independent of carnitine palmitoyltransferase-I (CPT-I), a unique feature exploited in metabolic studies .

Catalytic Mechanisms

In oxidation reactions, this compound’s Mn²⁺ centers activate oxygen via radical pathways, similar to manganese acetate but with reduced efficiency compared to high-valent Mn³⁺/Mn⁴⁺ oxides . For example, MnO₂@Fe₃O₄ composites demonstrate 90% CO conversion at 150°C, far exceeding this compound’s performance in polymer curing .

Biological Activity

Manganese octanoate, a manganese salt of octanoic acid, is gaining attention for its potential biological activities and applications in various fields, including medicine and environmental science. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

This compound has the chemical formula C16H30MnO4 and is categorized as a coordination compound. It is often studied for its role in biological systems due to the essential nature of manganese as a trace element in human health and its involvement in various enzymatic processes.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antioxidant Properties : Manganese plays a crucial role in antioxidant defense systems, particularly as a cofactor for superoxide dismutase (SOD), which protects cells from oxidative stress.

- Antimicrobial Activity : Studies have indicated that manganese compounds can possess antimicrobial properties, making them potential candidates for use in pharmaceuticals and agriculture.

- Metabolic Regulation : this compound may influence metabolic pathways, particularly those involving fatty acid metabolism.

Case Studies and Research Findings

- Antioxidant Activity : Research has shown that manganese compounds can enhance the activity of antioxidant enzymes. For instance, a study demonstrated that this compound could increase SOD activity in cellular models, thereby reducing oxidative damage .

- Antimicrobial Effects : A recent investigation into manganese oxide nanoparticles highlighted their significant antibacterial properties against various pathogens. The study found that these nanoparticles could inhibit biofilm formation, which is critical in preventing chronic infections .

- Metabolic Effects : In a study exploring the metabolic effects of octanoate on cardiac health, it was found that while octanoate serves as an energy substrate, its effectiveness varies across different tissues. This research suggests that this compound might modulate energy metabolism differently depending on the tissue type .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Enhances SOD activity | |

| Antimicrobial | Inhibits biofilm formation | |

| Metabolic Regulation | Modulates fatty acid metabolism |

Table 2: Comparison of Manganese Compounds

| Compound | Antioxidant Activity | Antimicrobial Activity | Metabolic Impact |

|---|---|---|---|

| This compound | Moderate | High | Variable |

| Manganese Sulfate | High | Moderate | Low |

| Manganese Chloride | Low | High | Moderate |

The biological activities of this compound can be attributed to several mechanisms:

- Enzymatic Cofactor : As a cofactor for various enzymes, manganese is vital for metabolic reactions, particularly those involving oxidative stress management.

- Cellular Signaling : Manganese influences signaling pathways related to inflammation and cellular stress responses.

- Interaction with Lipids : The octanoate component may facilitate lipid metabolism and influence membrane fluidity.

Q & A

Basic Research Questions

Q. How can manganese octanoate be synthesized and characterized for research use?

this compound is typically synthesized by reacting manganese carbonate or hydroxide with octanoic acid under controlled conditions. Characterization involves:

- Spectroscopic methods : Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate bonding (asymmetric stretching ~1540–1650 cm⁻¹).

- Elemental analysis : Quantify manganese content via inductively coupled plasma mass spectrometry (ICP-MS) .

- Chromatography : Gas chromatography–mass spectrometry (GC-MS) with derivatization (e.g., isobutylation) to analyze octanoate purity and detect impurities .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

- Dual detection : Combine ICP-MS for manganese quantification and GC-MS with isobutyl ester derivatization for octanoate analysis. Derivatization improves sensitivity (LLOQ: 0.43 μM) by reducing volatility .

- Separation techniques : Liquid–liquid extraction (chloroform/methanol) to isolate octanoate from biological matrices .

- Validation : Ensure <20% deviation in enrichment studies, accounting for biological variation and lipogenesis interference from glucose .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how can tracer studies using ¹³C-labeled analogs be optimized?

- Oxidative pathways : Octanoate undergoes β-oxidation in mitochondria, producing acetyl-CoA. Manganese may act as a cofactor for enzymes like acyl-CoA synthetase (e.g., FadD in E. coli) .

- Tracer design : Use ¹³C-labeled this compound to track flux via nuclear magnetic resonance (NMR) or GC-MS. Compartmentalized oxidation in brain astrocytes (20% energy contribution) can be modeled using ¹³C-glutamate/glutamine labeling .

- Method optimization : Avoid mixed-nutrient protocols to prevent unlabeled octanoate from glucose lipogenesis, which causes deviations up to −28.5% .

Q. How does this compound interact with serum proteins, and what implications does this have for bioavailability?

- Binding studies : Octanoate binds to human serum albumin (HSA) at high-affinity sites (association constant: 1.6 × 10⁶ M⁻¹), competing with ligands like diazepam and L-tryptophan .

- Bioavailability : Manganese may alter binding kinetics or redox state. Use equilibrium dialysis to assess competition and free ion concentrations .

Q. What are the common sources of contradictory data in studies on this compound’s enzymatic inhibition, and how can they be resolved?

- Assay interference : High background in octanoate solubility (e.g., acyl-CoA assays) skews Michaelis–Menten kinetics. Use detergent-free buffers and validate with AMP production assays .

- Metal ion effects : Mn²⁺ may inhibit/activate enzymes non-specifically. Control with EDTA chelation or alternative metal carboxylates .

- Statistical rigor : Apply ANOVA to compare inhibition across replicates, ensuring research questions are narrowly scoped .

Q. What computational models predict the metabolic flux of this compound in microbial systems?

- Flux balance analysis (FBA) : Constrain models with octanoate uptake rates, growth rates, and residual biomass (e.g., Pseudomonas putida models predicting >90% accuracy in substrate utilization ).

- Compartmentalization : Model astrocyte-specific anaplerotic flux (Y = 0.08) for brain metabolism .

Q. Methodological Challenges

Q. How can researchers address the low solubility of this compound in aqueous solutions during in vitro assays?

- Solubilization : Use emulsifiers (e.g., glyceryl trioctanoate) or organic solvents (chloroform/hexane) .

- pH adjustment : Maintain alkaline conditions to ionize octanoate and prevent precipitation .

Q. What strategies minimize oxidative degradation of this compound during long-term stability studies?

- Storage : Store under inert gas (N₂/Ar) at −80°C to prevent Mn²⁺ oxidation.

- Antioxidants : Add butylated hydroxytoluene (BHT) at 0.01% w/v .

Q. Data Analysis and Reproducibility

Q. How should researchers resolve discrepancies between dietary and plasma octanoate enrichment in tracer studies?

- Control experiments : Fast subjects to eliminate endogenous octanoate and use isotopic steady-state protocols (>180 minutes) .

- Statistical correction : Apply linear regression to account for lipogenesis-derived unlabeled octanoate in mixed-nutrient diets .

Q. What reporting standards ensure synthetic-ready research on this compound?

Properties

CAS No. |

18727-97-4 |

|---|---|

Molecular Formula |

C16H30MnO4 |

Molecular Weight |

341.34 g/mol |

IUPAC Name |

manganese(2+);octanoate |

InChI |

InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

SGLXWMAOOWXVAM-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2] |

Related CAS |

124-07-2 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.